5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine is a complex organic compound notable for its unique structural properties and potential applications in organic synthesis and medicinal chemistry. This compound features a boron-containing dioxaborolane ring and a tosyl-protected pyrrolopyrimidine core, making it of significant interest in various scientific fields. The compound is identified by its CAS number 934178-97-9 and has a molecular formula of C19H22BN3O4S with a molecular weight of 399.28 g/mol .
This compound is classified under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure. It is particularly relevant in the field of medicinal chemistry, where compounds with pyrrolopyrimidine frameworks are often explored for their biological activities. The dioxaborolane moiety enhances its reactivity in synthetic applications, especially in cross-coupling reactions .
The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine typically involves several key steps:
These methods can be adapted for industrial production using continuous flow reactors to enhance efficiency and consistency in yield .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine can participate in various chemical reactions:
These reactions can lead to various functionalized derivatives that may have enhanced biological activities or improved synthetic utility .
The mechanism by which 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine exerts its effects largely depends on its application context:
The physical properties of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine include:
Chemical properties include:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) confirm the identity and purity of synthesized compounds .
The applications of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine span various fields:
Pyrrolo[2,3-d]pyrimidine boronate esters serve as pivotal intermediates in constructing pharmaceuticals and complex organic molecules. The pinacol boronic ester group (–Bpin) at the C5 position (as in 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine) enables efficient Suzuki-Miyaura cross-coupling. This reaction forms C–C bonds between the electron-deficient heterocycle and aryl/heteroaryl halides [1] [4]. The boron atom’s electrophilicity is moderated by the pinacol ester’s steric bulk, which prevents protodeboronation while maintaining reactivity. Substituents on the pyrrolopyrimidine core significantly influence coupling efficiency; for example, 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (MW: 206.05) exhibits a melting point of 65–69°C and density of 1.07 g/mL, optimizing solubility for catalytic reactions [6] [9].
Table 1: Structural and Reactivity Features of Key Boron-Containing Heterocycles
Compound | Molecular Formula | Molecular Weight | Key Role in Cross-Coupling |
---|---|---|---|
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | C₁₀H₁₅BN₂O₂ | 206.05 | Electron-deficient coupling partner |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine | C₁₂H₁₆BN₃O₂ | 245.09 | Nucleoside analog synthesis |
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | C₁₁H₁₇BN₂O₂ | 220.08 | Enhanced steric control for regioselective coupling |
The tosyl (–OTs) group at N7 shields the pyrrole nitrogen, preventing undesired coordination during metal-catalyzed reactions. This protection is critical for JAK2 inhibitor synthesis, as seen in the 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine scaffold (PubChem CID: 69326382) [8]. Tosylation typically occurs early in the synthesis via nucleophilic substitution, using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and p-toluenesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃ in THF). Alternative protecting groups include SEM (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, CAS: 2759933-27-0), though tosyl offers cost efficiency and facile deprotection under mild reducing conditions [2] [10].
Table 2: Comparison of Nitrogen-Protecting Groups for Pyrrolo[2,3-d]pyrimidines
Protecting Group | Representative Compound | Advantages | Deprotection Method |
---|---|---|---|
Tosyl (Ts) | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | Stability under cross-coupling conditions | Mg/MeOH or Na/NH₃(l) |
SEM | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-SEM-7H-pyrrolo[2,3-d]pyrimidine | Orthogonality to boronates | TBAF or HF·pyridine |
Boc | Tert-butyl 1H-imidazole-1-carboxylate | Acid-labile | Trifluoroacetic acid |
While the title compound lacks chiral centers, asymmetric synthesis is crucial for derivatives like ruxolitinib—a JAK2 inhibitor containing a pyrrolopyrimidine-boronate core. Chiral phosphine ligands (e.g., BINAP) enable enantioselective Suzuki couplings to install pharmacophores. The (R)-enantiomer of ruxolitinib exhibits 12.5-fold greater JAK2 inhibition (IC₅₀ = 0.40 nM) than its (S)-counterpart (IC₅₀ = 5.0 nM), underscoring the need for precise stereocontrol [8]. Chiral auxiliaries or enzymatic resolutions may also resolve racemates, as demonstrated for baricitinib (achiral analog) during rheumatoid arthritis drug development [8].
Suzuki-Miyaura reactions with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine derivatives require careful optimization:
Table 3: Optimized Suzuki-Miyaura Conditions for Pyrrolopyrimidine Boronates
Reaction Parameter | Standard Protocol | Enhanced Protocol | Impact on Yield |
---|---|---|---|
Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (2 mol%) | +15–20% |
Solvent | Toluene/EtOH/H₂O (3:1:1) | Dioxane/H₂O (10:1) | Improved solubility |
Base | Na₂CO₃ (2.0 equiv) | CsF (3.0 equiv) | Suppresses hydrolysis |
Temperature | Reflux (80°C) | 100°C (microwave irradiation) | Reduces time to 1h |
Sustainable synthesis of boronated pyrrolopyrimidines emphasizes:
Compounds Mentioned in Article
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1